cis-3-Benzoyl-1-cyclohexyl-2-phenylaziridine
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Overview
Description
(1-Cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone is a complex organic compound that features a unique structure combining cyclohexyl, phenyl, and aziridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone typically involves the reaction of cyclohexylamine with phenylacetyl chloride to form an intermediate, which is then reacted with phenylaziridine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions or amines replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1-Cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The aziridine group is known for its reactivity, which allows the compound to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
(1-Cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone: shares similarities with other aziridine-containing compounds, such as:
Uniqueness
The uniqueness of (1-cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone lies in its specific combination of cyclohexyl, phenyl, and aziridine groups, which confer distinct chemical and biological properties
Properties
CAS No. |
40447-11-8 |
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Molecular Formula |
C21H23NO |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(1-cyclohexyl-3-phenylaziridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C21H23NO/c23-21(17-12-6-2-7-13-17)20-19(16-10-4-1-5-11-16)22(20)18-14-8-3-9-15-18/h1-2,4-7,10-13,18-20H,3,8-9,14-15H2 |
InChI Key |
FAJJGXYGLDMYOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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